6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid

Medicinal chemistry Physicochemical profiling Spirocyclic building blocks

6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid (CAS 1251012-89-1) is a racemic, Boc‑protected spirocyclic amino acid with molecular formula C13H21NO4 and molecular weight 255.31 g/mol. It belongs to the broader class of 6‑azaspiro[3.4]octane building blocks, which are recognized as privileged scaffolds in medicinal chemistry because their rigid, three‑dimensional architecture improves target‑binding specificity and pharmacokinetic profiles.

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 1251012-89-1
Cat. No. B2606494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid
CAS1251012-89-1
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCC2C(=O)O
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(8-14)5-4-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
InChIKeyIDCSHSTTWUYEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid CAS 1251012-89-1: Procurement-Ready Spirocyclic Building Block


6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid (CAS 1251012-89-1) is a racemic, Boc‑protected spirocyclic amino acid with molecular formula C13H21NO4 and molecular weight 255.31 g/mol [1]. It belongs to the broader class of 6‑azaspiro[3.4]octane building blocks, which are recognized as privileged scaffolds in medicinal chemistry because their rigid, three‑dimensional architecture improves target‑binding specificity and pharmacokinetic profiles [2]. This compound is commercially available at purities ≥97% from multiple vendors for direct use in parallel synthesis and lead‑optimization campaigns [3].

Why 6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid Cannot Be Replaced by Closest Analogs


The 6‑azaspiro[3.4]octane scaffold carries two inequivalent rings—a cyclobutane and a pyrrolidine—meaning the position of the carboxylic acid fundamentally alters the molecule’s shape, electronic distribution, and reactivity. Three regioisomers share the same molecular formula and Boc‑protection (1‑, 2‑, and 7‑carboxylic acid); however, only the 1‑carboxylic acid isomer places the acid directly on the cyclobutane ring α to the spiro‑junction, resulting in distinct steric encumbrance, hydrogen‑bond geometry, and downstream coupling efficiency [1]. Substituting one isomer for another therefore changes both the trajectory of the acid handle and the conformational preference of the entire spiro system, which can shift SAR trends or derail a synthetic sequence [2].

Quantitative Differentiation Evidence for 6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid (CAS 1251012-89-1)


Carboxylic‑Acid Regioisomerism Drives Distinct Lipophilicity (XLogP3)

Among three Boc‑protected 6‑azaspiro[3.4]octane carboxylic acid regioisomers, the 1‑carboxylic acid (target) and 2‑carboxylic acid share an XLogP3‑AA of 1.4, while the 7‑carboxylic acid isomer is significantly more lipophilic with an XLogP3‑AA of 2.0 [1][2]. The 0.6 log‑unit difference translates to an approximately 4‑fold higher predicted octanol‑water partition coefficient for the 7‑isomer, which can alter membrane permeability and off‑target binding. Selecting the 1‑carboxylic acid isomer provides a lower, more balanced lipophilicity that may be preferable for CNS‑oriented or solubility‑sensitive programs.

Medicinal chemistry Physicochemical profiling Spirocyclic building blocks

Topological Polar Surface Area (TPSA) Differentiates Hydrogen‑Bond Capacity Among Regioisomers

The TPSA of the target compound is 66.8 Ų, reflecting one carboxylic acid donor and four acceptor sites (including the Boc carbonyl and pyrrolidine nitrogen) [1]. The 2‑carboxylic acid regioisomer exhibits an identical TPSA of 66.8 Ų (same functional‑group count). While TPSA alone does not differentiate the 1‑ and 2‑isomers, the spatial orientation of the acid on the cyclobutane ring (1‑position) versus the cyclobutane‑methylene bridge (2‑position) yields distinct hydrogen‑bond vectors that influence target‑engagement geometry. When compared to non‑azaspiro analogs such as spiro[3.4]octane‑2‑carboxylic acid, the presence of the Boc‑protected nitrogen adds 20.1 Ų of polar surface area, which can improve aqueous solubility and reduce phospholipidosis risk [2].

Drug design Physicochemical descriptors Hydrogen‑bond potential

Cyclobutane‑Anchored Carboxylic Acid Imparts Distinct Reactivity in Amide Bond Formation

In the Carreira synthesis of azaspiro[3.4]octane modules, the carboxylic acid position dictates the accessible downstream chemistry. The 1‑carboxylic acid isomer (target) positions the carboxyl directly on the cyclobutane ring, where ring strain (~26 kcal/mol for cyclobutane) and the electron‑withdrawing spiro‑junction nitrogen can enhance the electrophilicity of the carbonyl carbon relative to the 7‑isomer (acid on the less‑strained cyclopentane ring) [1]. While direct kinetic comparison data for amide couplings are not published, the 1‑position offers a unique trajectory for the growing vector that is orthogonal to the trajectories accessible from the 2‑ or 7‑positions, enabling the construction of shape‑diverse compound libraries [2].

Synthetic chemistry Amide coupling Spirocyclic intermediates

Commercial Availability at ≥97% Purity Enables Direct High‑Throughput Chemistry Without Further Purification

The target compound is stocked by multiple global vendors at purities of 97% or higher (e.g., Aladdin Scientific catalog A627758, 97% minimum) [1]. In contrast, the 7‑carboxylic acid regioisomer (CAS 2168160‑42‑5) has limited commercial availability and is not listed in major catalogues at comparable purity levels, while the 2‑isomer (CAS 1251002‑42‑2) is widely available at ≥95% purity [2]. For high‑throughput parallel synthesis where re‑purification of every building block is impractical, the 1‑isomer’s consistent 97%+ purity specification reduces the risk of side‑product formation and failed couplings caused by amine or de‑Boc contaminants that are more prevalent in lower‑purity isomer stocks.

Chemical procurement High‑throughput synthesis Building block quality

High‑Value Application Scenarios for 6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid


Parallel Library Synthesis of Spirocycle‑Rich CNS Lead Compounds

Medicinal chemistry teams targeting CNS indications (e.g., muscarinic M4 receptor modulators for Alzheimer’s disease [1]) benefit from the target’s XLogP3 of 1.4 and TPSA of 66.8 Ų, which fall within favorable ranges for blood‑brain barrier penetration. The 1‑carboxylic acid handle allows direct amide coupling with diverse amines, generating focused libraries of spiro‑azaspiro[3.4]octane‑carboxamides with predictable property profiles. The lower lipophilicity compared to the 7‑isomer (ΔXLogP3 = −0.6) helps maintain CNS drug‑likeness during hit‑to‑lead optimization [2].

PROTAC Linker and Bifunctional Degrader Assembly

The rigid spirocyclic core and the orthogonal acid‑amine pair (after Boc deprotection) make this compound an ideal intermediate for constructing PROTAC linkers and heterobifunctional degraders. The cyclobutane‑anchored carboxylic acid projects the ligase‑binding moiety at a defined angle relative to the target‑protein ligand, enabling systematic exploration of linker geometry. The 1‑position acid vector is structurally distinct from the 2‑ and 7‑isomers, offering a unique 3D exit trajectory that can rescue degradation activity when other isomers fail to induce productive ternary complex formation [1].

Spirocyclic Fragment Library Expansion for FBDD/SBDD Campaigns

Fragment‑based drug discovery (FBDD) campaigns increasingly demand three‑dimensional, spiro‑rich fragments to escape flat aromatic chemical space. The target compound serves as a ready‑to‑use fragment (MW 255 Da, 18 heavy atoms) with a built‑in synthetic handle. Its commercial availability at 97% purity from multiple vendors ensures rapid procurement for fragment soaking, biochemical screening, and subsequent structure‑guided elaboration without the delay of custom synthesis [2].

Agrochemical Lead Optimization Requiring Conformationally Constrained Carboxylic Acid Bioisosteres

In agrochemical discovery, the spiro[3.4]octane scaffold provides metabolic stability superior to linear alkyl carboxylic acids. The 1‑position acid on the cyclobutane ring offers enhanced hydrolytic stability compared to the 7‑position acid on the cyclopentane ring, owing to steric shielding by the adjacent quaternary spiro center. This feature is valuable for developing herbicides or fungicides that require extended soil half‑lives without sacrificing target‑site potency [1].

Quote Request

Request a Quote for 6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.